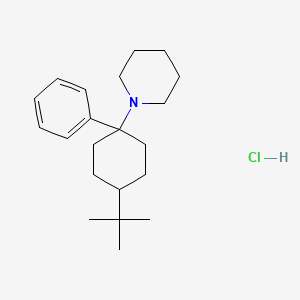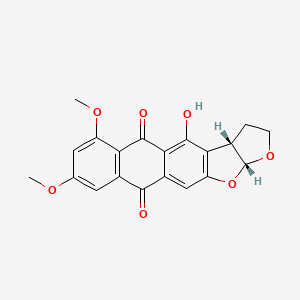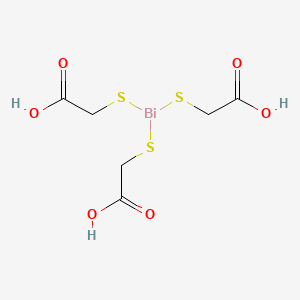
Triethanolamine isononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethanolamine isononanoate is an ester formed from the reaction of triethanolamine and isononanoic acid. This compound is known for its surfactant properties and is widely used in various industrial and consumer products. It is a colorless to pale yellow liquid with a mild odor and is soluble in water and organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triethanolamine isononanoate is synthesized through an esterification reaction between triethanolamine and isononanoic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of triethanolamine and isononanoic acid into a reactor. The reaction mixture is heated to the desired temperature, and the water formed is continuously removed. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents. This can lead to the formation of various oxidation products, including aldehydes and carboxylic acids.
Reduction: Reduction reactions are less common for this compound, but it can be reduced under specific conditions to yield different products.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under mild to moderate conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
Triethanolamine isononanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of buffers and other biological reagents.
Medicine: Utilized in the development of pharmaceutical formulations, particularly in topical applications.
Industry: Widely used in the production of cosmetics, personal care products, and cleaning agents due to its emulsifying properties.
Wirkmechanismus
The mechanism of action of triethanolamine isononanoate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of components. In biological systems, it can interact with cell membranes, enhancing the permeability and absorption of active ingredients. The molecular targets include lipid bilayers and proteins, where it can alter the physical properties and functions.
Vergleich Mit ähnlichen Verbindungen
Triethanolamine: A related compound with similar surfactant properties but without the ester group.
Diethanolamine: Another related compound with two ethanolamine groups, used in similar applications but with different properties.
Monoethanolamine: A simpler compound with one ethanolamine group, used in various industrial applications.
Uniqueness: Triethanolamine isononanoate is unique due to its ester group, which imparts different chemical properties compared to its analogs. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
Eigenschaften
CAS-Nummer |
67801-51-8 |
|---|---|
Molekularformel |
C15H33NO5 |
Molekulargewicht |
307.43 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;7-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2.C6H15NO3/c1-8(2)6-4-3-5-7-9(10)11;8-4-1-7(2-5-9)3-6-10/h8H,3-7H2,1-2H3,(H,10,11);8-10H,1-6H2 |
InChI-Schlüssel |
CRXGWSUBJAEKGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCC(=O)O.C(CO)N(CCO)CCO |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate](/img/structure/B12805947.png)


![2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12805981.png)



